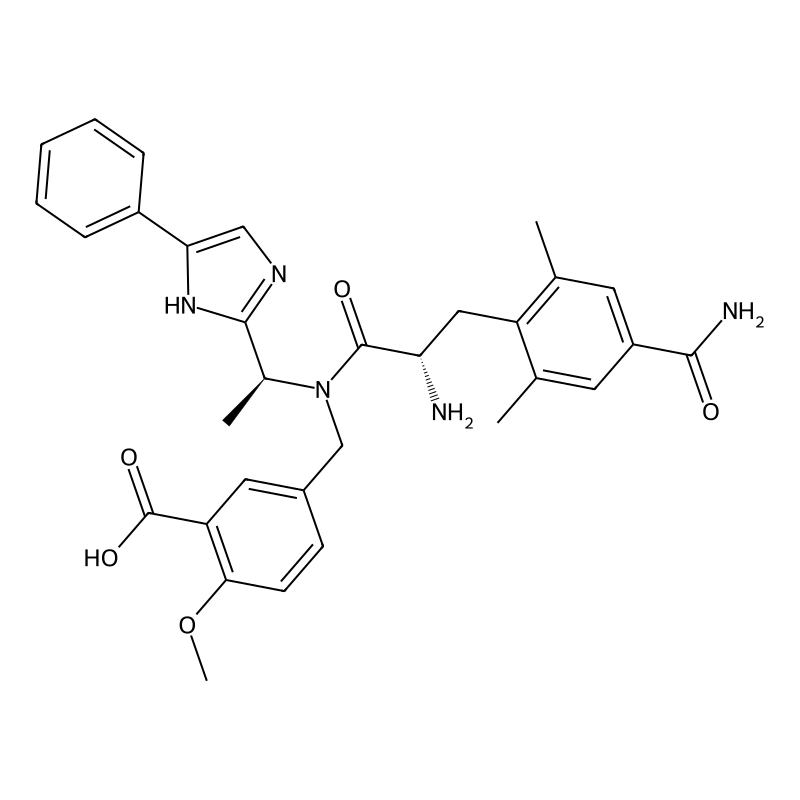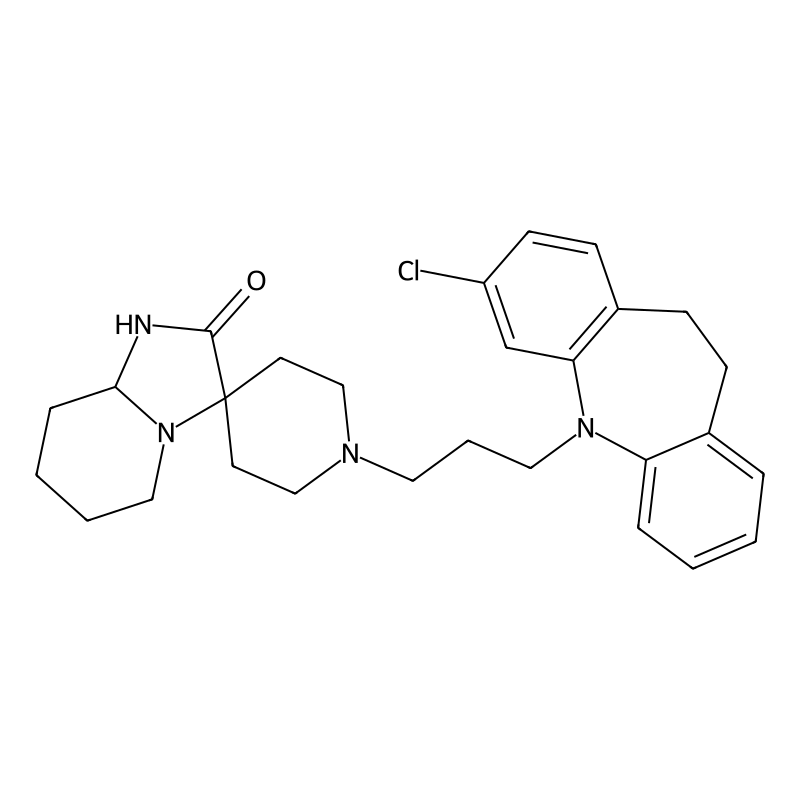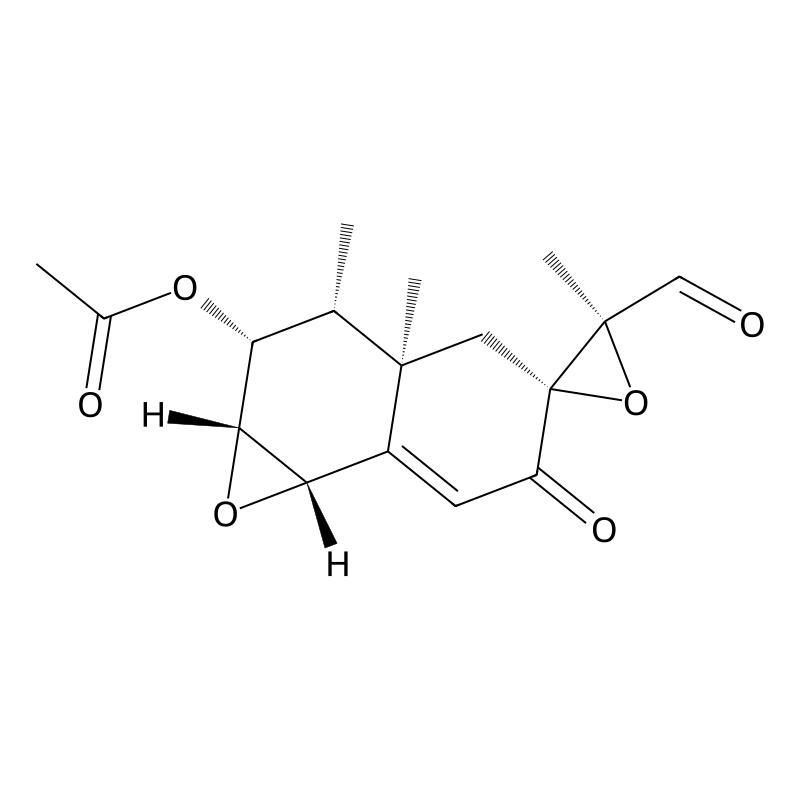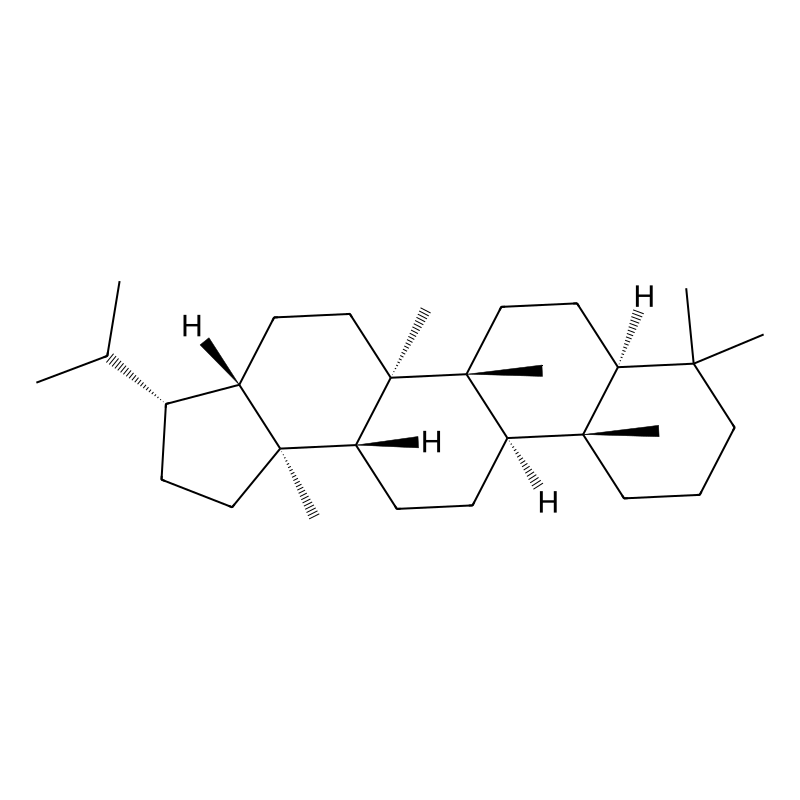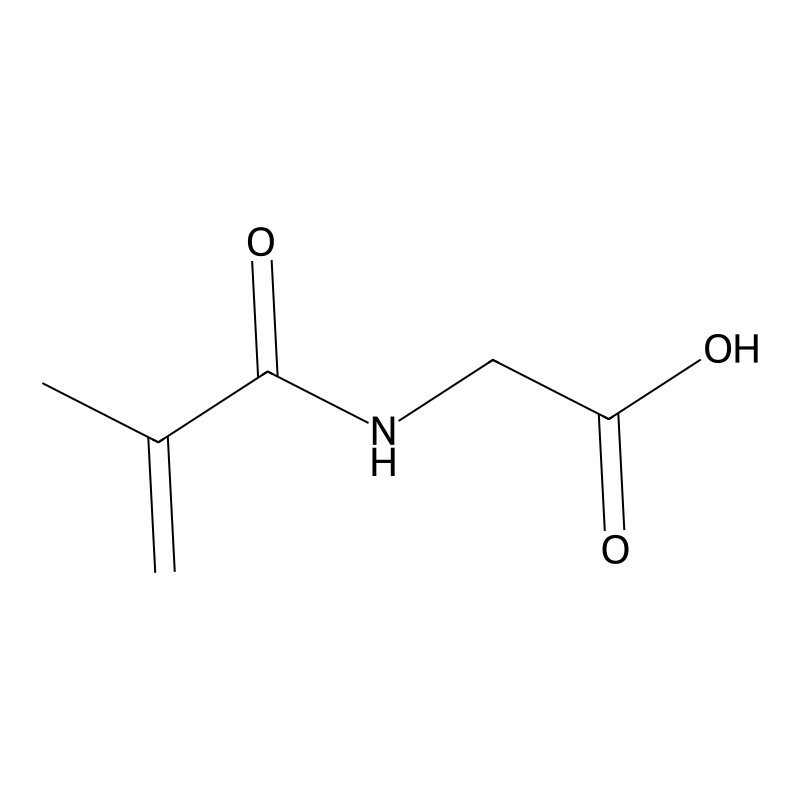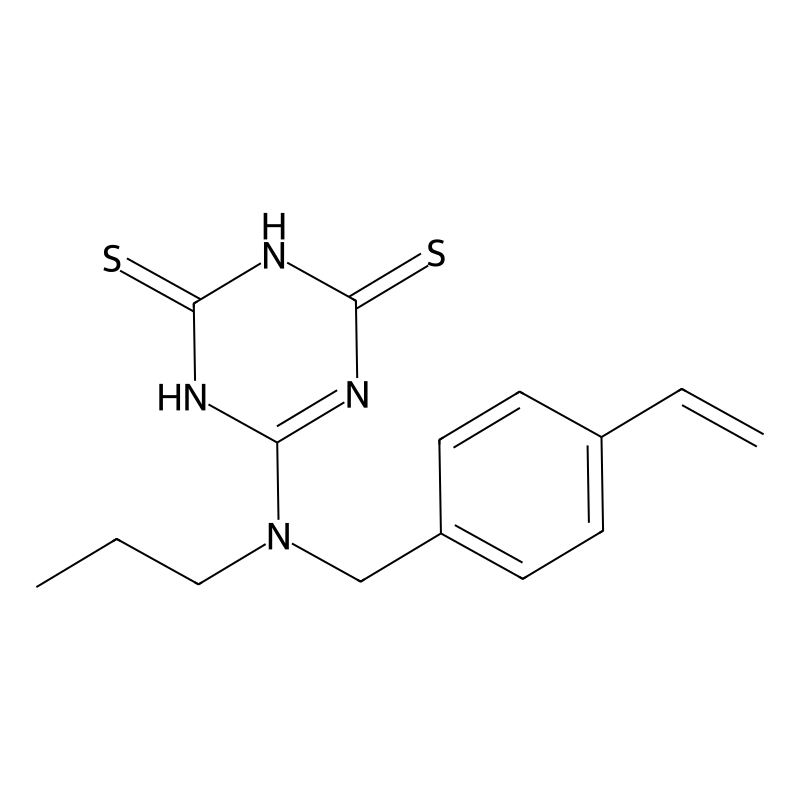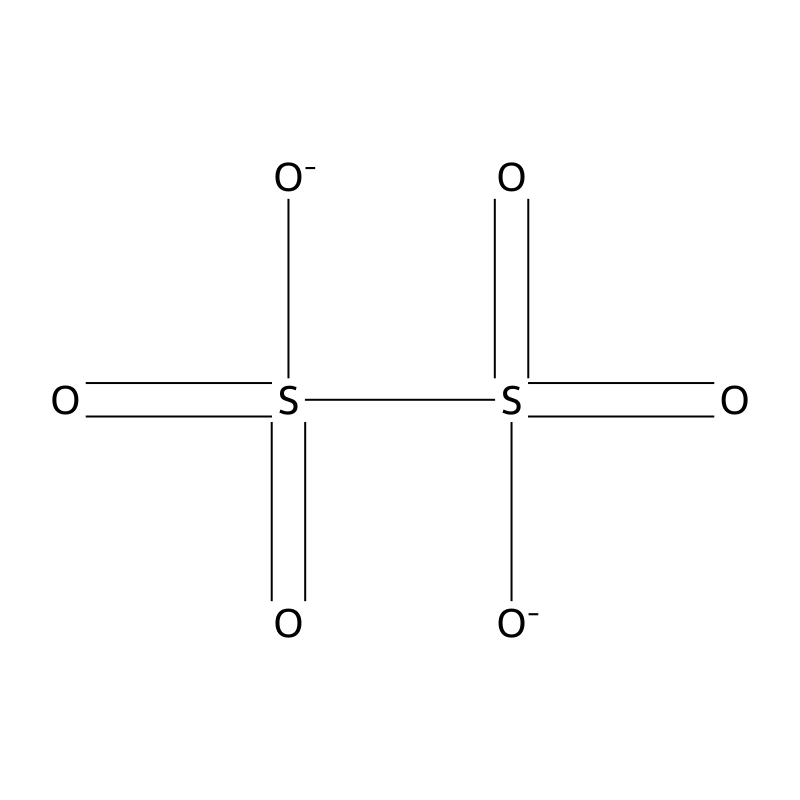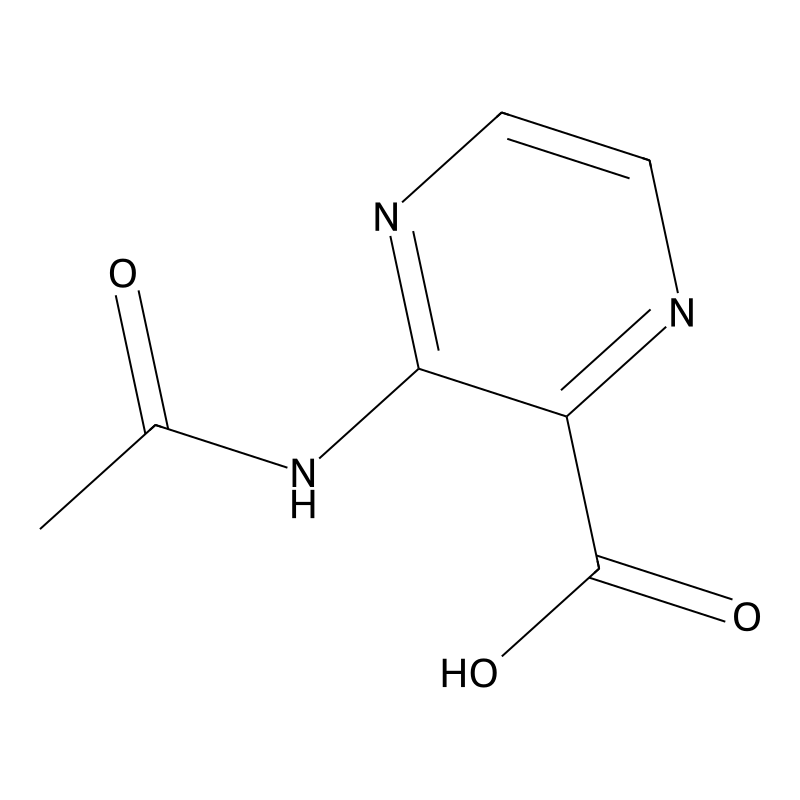Avizafone
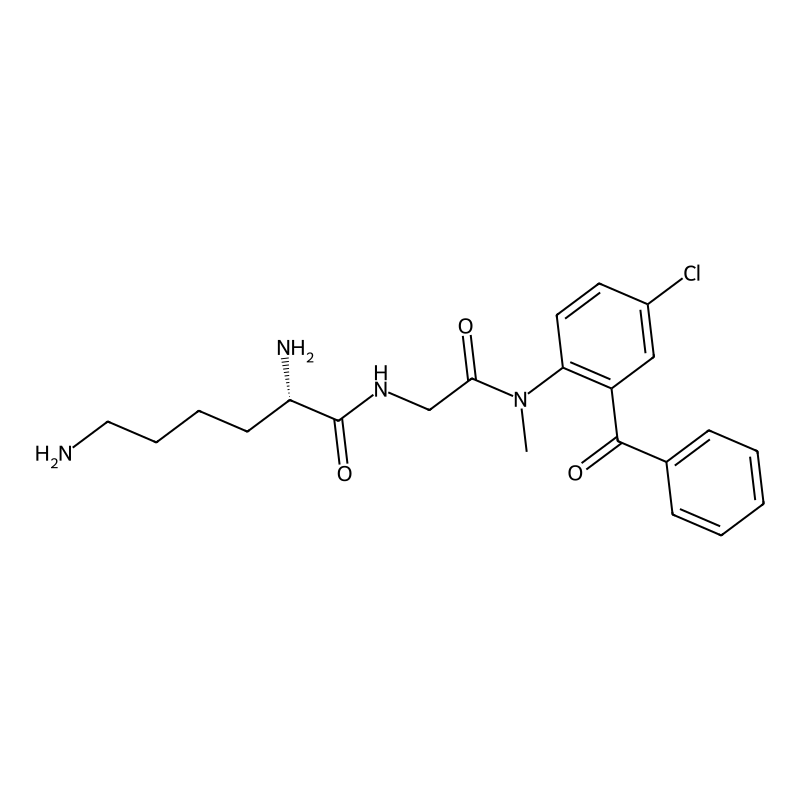
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Intranasal Treatment of Seizure Emergencies
Scientific Field: Pharmacology and Neurology
Summary of the Application: Avizafone is used in the development of treatments for seizure emergencies such as status epilepticus.
Methods of Application: Avizafone, a peptide prodrug of diazepam, is delivered with Aspergillus oryzae (A.O.) protease, an enzyme identified from a pool of hydrolytic enzymes in assay buffer, pH 7.4 at 32°C.
Results or Outcomes: The use of Avizafone-protease mixtures resulted in supersaturated diazepam in less than 5 minutes, with the rate and extent of supersaturation determined by the prodrug/enzyme ratio.
Antidote to Organophosphate Nerve Agents
Scientific Field: Toxicology
Summary of the Application: Avizafone is mainly used as an antidote to poisoning with organophosphate nerve agents.
Methods of Application: Avizafone can be administered intramuscularly.
Results or Outcomes: The use of Avizafone has been effective in counteracting the effects of organophosphate nerve agents.
Treatment of Organofluorophosphate-Induced Seizures
Scientific Field: Pharmacology and Toxicology
Summary of the Application: Avizafone is used in the treatment of seizures induced by organofluorophosphates.
Methods of Application: Avizafone is administered in conjunction with an anticholinergic drug and an acetylcholinesterase reactivator.
Results or Outcomes: Diazepam, the active form of Avizafone, achieves a higher maximum concentration when injected from a prodrug than if taken normally.
Rapid Delivery of Diazepam
Scientific Field: Pharmacology
Summary of the Application: Avizafone is used for the rapid delivery of diazepam.
Methods of Application: Avizafone-protease mixtures are used, with the rate and extent of supersaturation determined by the prodrug/enzyme ratio.
Results or Outcomes: Avizafone-protease mixtures resulted in supersaturated diazepam in less than 5 minutes.
Avizafone is a water-soluble prodrug of diazepam, a widely used benzodiazepine. Its chemical formula is C₁₉H₂₄ClN₄O₃, and it is specifically designed to improve the bioavailability of diazepam when administered intranasally or intramuscularly. Avizafone functions as a positive allosteric modulator of the gamma-aminobutyric acid type A receptor, enhancing the inhibitory effects of gamma-aminobutyric acid in the central nervous system. This compound is particularly significant in medical countermeasures against organophosphate poisoning, where rapid absorption and efficacy are critical .
Avizafone's significance lies in its role as an antidote for organophosphate nerve agent poisoning. When someone is exposed to an organophosphate nerve agent, the agent disrupts the nervous system by inhibiting an enzyme called acetylcholinesterase (AChE). AChE is crucial for proper nerve function. Avizafone's converted form, diazepam, acts as a central nervous system depressant, helping to calm the overstimulation caused by the inhibited AChE []. This provides some relief from the nerve agent's effects, but it's important to note that diazepam doesn't directly counteract the nerve agent itself.
Information regarding specific safety hazards of Avizafone is limited. However, as a prodrug of diazepam, it's likely to share some of its side effects, which can include drowsiness, dizziness, and impaired coordination []. Further research is needed to determine Avizafone's specific toxicity and safety profile.
The primary reaction involving avizafone is its enzymatic conversion to diazepam. This process occurs through the action of enzymes such as aminopeptidase B, which hydrolyzes avizafone to release diazepam. The reaction can be summarized as follows:
- Enzymatic Hydrolysis: Avizafone is hydrolyzed to form an open-ring intermediate.
- Cyclization: The open-ring intermediate spontaneously cyclizes to yield diazepam.
In vitro studies have demonstrated that this conversion can produce supersaturated solutions of diazepam, enhancing its permeation across biological membranes .
Avizafone exhibits significant biological activity as it transforms into diazepam, which is known for its anxiolytic, anticonvulsant, muscle relaxant, and sedative properties. In preclinical studies, avizafone has shown effectiveness in terminating seizures induced by organophosphate agents when administered promptly after exposure. It has been demonstrated to achieve high bioavailability rates (up to 114% compared to standard diazepam) when administered intranasally .
Avizafone can be synthesized through a multi-step chemical process that involves the following key steps:
- Formation of the Benzoyl Chloride Derivative: This involves reacting chloromethyl compounds with lysine derivatives.
- Coupling Reaction: The benzoyl derivative is coupled with an amino acid or peptide backbone to form the desired prodrug structure.
- Purification: The final product undergoes purification processes such as crystallization or chromatography to ensure high purity.
Specific details about the exact synthetic pathways are typically proprietary and may vary among manufacturers .
Avizafone is primarily used in medical settings for:
Avizafone shares similarities with several other compounds known for their roles as prodrugs or benzodiazepine derivatives. Below is a comparison highlighting its uniqueness:
| Compound Name | Type | Unique Features |
|---|---|---|
| Diazepam | Benzodiazepine | Established drug with extensive clinical use |
| Midazolam | Benzodiazepine | Shorter duration of action; often used in anesthesia |
| Flumazenil | Benzodiazepine Antagonist | Used for reversing benzodiazepine effects |
| Clonazepam | Benzodiazepine | Longer half-life; used for seizure disorders |
| Lorazepam | Benzodiazepine | Intermediate duration; often used for anxiety |
Avizafone's unique advantage lies in its water solubility and rapid conversion to diazepam, making it particularly effective in emergency scenarios where time is critical .
Two-Step Dipeptide Condensation Protocol
The synthesis of Avizafone dihydrochloride follows a well-established two-step dipeptide condensation protocol that utilizes 5-chloro-2-methyl-aminobenzophenone and (S)-2-(2,6-bis(((benzyloxy)carbonyl)amino)hexanamido)acetic acid as the primary precursors [1] [2]. This synthetic approach represents a classical peptide coupling methodology that has been optimized for pharmaceutical-scale production.
The first step involves the formation of an intermediate compound through peptide bond formation between the benzophenone derivative and the protected dipeptide. The reaction is initiated by preparing a suspension of the dipeptide precursor (3.123 g, 6.62 mmol) in anhydrous 1,2-dimethoxyethane (100 mL) under nitrogen atmosphere at −20°C [2]. The coupling is activated through the sequential addition of N-methylmorpholine (728 μL, 6.62 mmol) and isobutyl chloroformate (863 μL, 6.62 mmol), with the resulting mixture stirred at −20°C for one hour to ensure complete activation.
The activated dipeptide solution is then added in five equal portions over a four-hour period to a refluxing mixture containing 5-chloro-2-methyl-aminobenzophenone (1.627 g, 6.62 mmol) in anhydrous 1,2-dimethoxyethane (100 mL) [2]. This controlled addition methodology ensures optimal reaction kinetics while minimizing side reactions that could lead to product degradation or impurity formation.
Following the overnight reflux period (approximately 16 hours), the reaction mixture undergoes solvent evaporation under reduced pressure, yielding an intermediate compound that requires purification through medium-pressure liquid chromatography (MPLC) using silica gel (324 g) [2]. The purification process employs a gradient elution system: EtOAc:hexanes 2:1 (700 mL), then EtOAc:hexanes 3:1 (300 mL), followed by pure EtOAc (1,700 mL). This gradient approach provides efficient separation of the desired product from unreacted starting materials and side products.
The purification protocol incorporates an additional alumina filtration step using EtOAc as eluent (700 mL) to remove residual starting material and achieve the required purity specifications [2]. The intermediate compound is obtained as an orange foam with a yield of 40% (1.86 g), with structural confirmation provided through comprehensive nuclear magnetic resonance spectroscopy analysis.
Role of 5-Chloro-2-Methyl-Aminobenzophenone in Precursor Formation
5-Chloro-2-methyl-aminobenzophenone serves as the crucial benzophenone-based precursor in Avizafone synthesis, providing the diazepam-related structural framework essential for the prodrug's pharmacological activity [2]. This substituted benzophenone derivative contains strategically positioned functional groups that enable selective coupling with the protected dipeptide component while maintaining the structural integrity required for subsequent enzymatic conversion to diazepam.
The chloro substituent at the 5-position provides electronic stabilization of the benzophenone ring system and contributes to the compound's overall lipophilicity profile, which is critical for membrane permeation characteristics [4]. The methyl group attached to the nitrogen atom in the 2-position serves dual functions: it provides steric hindrance that directs regioselective coupling reactions and contributes to the compound's metabolic stability profile.
During the coupling reaction, the aminobenzophenone undergoes nucleophilic acyl substitution with the activated dipeptide carboxyl group, forming a stable amide linkage [2]. This reaction occurs under controlled temperature conditions (reflux in 1,2-dimethoxyethane) that promote efficient coupling while minimizing competing side reactions such as ester hydrolysis or amino acid racemization.
The benzophenone precursor's reactivity profile has been optimized through extensive structure-activity relationship studies that demonstrate the importance of the specific substitution pattern for achieving high coupling yields [4]. Alternative benzophenone derivatives lacking the 5-chloro or 2-methylamino substituents show significantly reduced coupling efficiencies and produce higher levels of impurities during the synthesis process.
Characterization of the intermediate formed from 5-chloro-2-methyl-aminobenzophenone coupling reveals specific spectroscopic signatures that confirm successful bond formation. Proton nuclear magnetic resonance spectroscopy shows characteristic aromatic proton patterns at δ 7.28–7.75 ppm, while carbon-13 NMR displays the carbonyl carbon at δ 193.3 ppm, confirming retention of the benzophenone functionality [2].
Industrial-Scale Optimization Strategies
Solvent Selection and Reaction Kinetics
Industrial-scale production of Avizafone requires careful optimization of solvent systems to ensure reproducible reaction kinetics while maintaining economic viability and environmental compliance. The selection of 1,2-dimethoxyethane as the primary reaction solvent reflects extensive optimization studies that evaluated multiple aprotic solvents for their ability to solubilize both hydrophilic and lipophilic reaction components [2].
1,2-Dimethoxyethane demonstrates superior performance compared to alternative solvents such as tetrahydrofuran, dimethylformamide, or dichloromethane due to its optimal balance of solvating power, chemical stability under reaction conditions, and ease of removal during workup procedures [2]. The ether linkages in 1,2-dimethoxyethane provide coordinating sites that stabilize the activated intermediate species formed during the coupling reaction, leading to improved reaction rates and reduced side product formation.
Temperature control represents a critical parameter in industrial-scale synthesis, with the initial activation step requiring precise maintenance at −20°C to prevent premature decomposition of the mixed anhydride intermediate [2]. Large-scale reactions employ specialized cooling systems with automated temperature monitoring to ensure uniform heat distribution throughout reaction vessels exceeding 100-liter capacity.
The controlled addition protocol, involving five equal portions over four hours, has been adapted for continuous manufacturing processes through the implementation of automated dosing systems [2]. These systems utilize real-time monitoring of reaction progress through in-line spectroscopic methods, allowing for dynamic adjustment of addition rates based on measured conversion levels.
Reaction kinetics studies have established optimal enzyme-to-substrate ratios for the subsequent conversion step, with Aspergillus oryzae protease demonstrating Michaelis-Menten kinetics characterized by KM = 1,501 ± 232 μM and Vmax = 1,369 ± 94 μM/s [5]. These parameters enable precise prediction of conversion rates under various scale-up conditions and facilitate the design of appropriately sized reaction vessels for industrial production.
Scale-up considerations include the implementation of enhanced mixing systems to ensure uniform distribution of reactants throughout large reaction volumes [6]. Computational fluid dynamics modeling has been employed to optimize impeller design and positioning, ensuring adequate mass transfer while minimizing mechanical stress that could lead to product degradation.
Purification Techniques for Dihydrochloride Salt Formation
The conversion of the protected intermediate to Avizafone dihydrochloride involves a carefully orchestrated deprotection and salt formation sequence that has been optimized for industrial-scale implementation. The deprotection step utilizes boron trichloride in dichloromethane at −70°C, requiring specialized cryogenic equipment and precise temperature control to prevent side reactions [2].
The boron trichloride deprotection mechanism involves electrophilic cleavage of the benzyloxycarbonyl protecting groups, generating benzyl cations that are trapped by chloride ions to form benzyl chloride as a volatile byproduct [2]. This reaction requires anhydrous conditions maintained through continuous nitrogen purging and molecular sieve-dried solvents to prevent hydrolysis that would consume the deprotecting reagent and reduce reaction efficiency.
Industrial-scale deprotection employs pre-cooled boron trichloride solution (1.0 M in dichloromethane, 50 mL per 1.54 mmol substrate) added to the substrate solution through automated dosing systems equipped with temperature-compensated flow controls [2]. The reaction mixture is maintained at −70°C for 30 minutes before controlled warming to room temperature over a 12-hour period, allowing complete deprotection while minimizing thermal decomposition.
The workup procedure involves multiple solvent evaporation cycles designed to remove boron-containing byproducts that could interfere with subsequent salt formation [2]. The sequence includes two dichloromethane washes followed by four methanol treatments to convert residual B(OMe)3 to volatile trimethyl borate, which is removed under reduced pressure.
Salt formation is achieved through controlled precipitation from methanol solution into anhydrous diethyl ether (750 mL), with vigorous stirring maintained throughout the addition process [2]. The precipitation technique has been optimized to produce uniform crystal morphology with favorable filtration characteristics and consistent bulk density for downstream processing.
Quality control during salt formation includes real-time monitoring of solution conductivity to determine the endpoint of precipitation, ensuring complete conversion while avoiding over-dilution that could reduce recovery yields [7]. The precipitated dihydrochloride salt undergoes multiple ether washes (3 × 10 mL) followed by aqueous extraction with ethyl acetate to remove residual organic impurities.
The final purification step involves lyophilization for 65 hours to achieve the required moisture content specifications [2]. Industrial-scale lyophilization employs automated freeze-drying systems with programmable temperature and pressure profiles that ensure complete sublimation while maintaining product stability.
Analytical characterization of the final product includes high-performance liquid chromatography analysis using a Zorbax XDB Eclipse C18 column system with potassium phosphate buffer/acetonitrile (73:27 v/v) mobile phase at pH 2.36 [2]. The method provides baseline separation of Avizafone from potential impurities with a run time optimized for high-throughput quality control applications.
| Parameter | Specification | Analytical Method |
|---|---|---|
| Purity | ≥96% by UPLC | UPLC-UV at 210 nm [2] |
| Enantiomeric Excess | ≥99% | Optical Rotation [2] |
| Moisture Content | ≤5.0% | Karl Fischer Titration |
| Chloride Content | 16.4-17.8% | Ion Chromatography |
| Heavy Metals | ≤10 ppm | ICP-MS |
The industrial purification process achieves consistent yields of 58% for the final dihydrochloride salt, with product meeting all pharmaceutical specifications for purity, enantiomeric excess, and residual solvent content [2]. Process validation studies have demonstrated reproducibility across multiple manufacturing campaigns with coefficient of variation less than 5% for all critical quality attributes.
Purity
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
UNII
Other CAS
Wikipedia
Dates
2: Kapoor M, Winter T, Lis L, Georg GI, Siegel RA. Rapid delivery of diazepam from supersaturated solutions prepared using prodrug/enzyme mixtures: toward intranasal treatment of seizure emergencies. AAPS J. 2014 May;16(3):577-85. doi: 10.1208/s12248-014-9596-5. Epub 2014 Apr 4. PubMed PMID: 24700272; PubMed Central PMCID: PMC4012037.
3: Abbara C, Rousseau JM, Lelièvre B, Turcant A, Lallement G, Ferec S, Bardot I, Diquet B. Pharmacokinetic analysis of pralidoxime after its intramuscular injection alone or in combination with atropine-avizafone in healthy volunteers. Br J Pharmacol. 2010 Dec;161(8):1857-67. doi: 10.1111/j.1476-5381.2010.01007.x. PubMed PMID: 20804498; PubMed Central PMCID: PMC3010588.
4: Clement JG, Broxup B. Efficacy of diazepam and avizafone against soman-induced neuropathology in brain of rats. Neurotoxicology. 1993 Winter;14(4):485-504. PubMed PMID: 8164892.
5: Taysse L, Calvet JH, Buée J, Christin D, Delamanche S, Breton P. Comparative efficacy of diazepam and avizafone against sarin-induced neuropathology and respiratory failure in guinea pigs: influence of atropine dose. Toxicology. 2003 Jun 30;188(2-3):197-209. PubMed PMID: 12767691.
6: Taysse L, Daulon S, Delamanche S, Bellier B, Breton P. Protection against soman-induced neuropathology and respiratory failure: a comparison of the efficacy of diazepam and avizafone in guinea pig. Toxicology. 2006 Aug 1;225(1):25-35. Epub 2006 May 7. PubMed PMID: 16784801.
7: Lallement G, Renault F, Baubichon D, Peoc'h M, Burckhart MF, Galonnier M, Clarençon D, Jourdil N. Compared efficacy of diazepam or avizafone to prevent soman-induced electroencephalographic disturbances and neuropathology in primates: relationship to plasmatic benzodiazepine pharmacokinetics. Arch Toxicol. 2000 Oct;74(8):480-6. PubMed PMID: 11097386.
8: Kapoor M, Cheryala N, Rautiola D, Georg GI, Cloyd JC, Siegel RA. Chirally Pure Prodrugs and Their Converting Enzymes Lead to High Supersaturation and Rapid Transcellular Permeation of Benzodiazepines. J Pharm Sci. 2016 Aug;105(8):2365-71. doi: 10.1016/j.xphs.2016.05.011. Epub 2016 Jun 22. PubMed PMID: 27342435.
9: Price ME, Docx CJ, Rice H, Fairhall SJ, Poole SJ, Bird M, Whiley L, Flint DP, Green AC, Timperley CM, Tattersall JE. Pharmacokinetic profile and quantitation of protection against soman poisoning by the antinicotinic compound MB327 in the guinea-pig. Toxicol Lett. 2016 Feb 26;244:154-60. doi: 10.1016/j.toxlet.2015.08.013. Epub 2015 Sep 19. PubMed PMID: 26325216.
10: Breton D, Buret D, Mendes-Oustric AC, Chaimbault P, Lafosse M, Clair P. LC-UV and LC-MS evaluation of stress degradation behaviour of avizafone. J Pharm Biomed Anal. 2006 Jun 16;41(4):1274-9. Epub 2006 Apr 27. PubMed PMID: 16644174.
11: Myhrer T, Enger S, Aas P. Efficacy of immediate and subsequent therapies against soman-induced seizures and lethality in rats. Basic Clin Pharmacol Toxicol. 2006 Feb;98(2):184-91. PubMed PMID: 16445593.
12: Siegel RA, Kapoor M, Cheryala N, Georg GI, Cloyd JC. Water-soluble benzodiazepine prodrug/enzyme combinations for intranasal rescue therapies. Epilepsy Behav. 2015 Aug;49:347-50. doi: 10.1016/j.yebeh.2015.05.004. Epub 2015 Jun 24. PubMed PMID: 26115606.
13: Clair P, Wiberg K, Granelli I, Carlsson Bratt I, Blanchet G. Stability study of a new antidote drug combination (Atropine-HI-6-Prodiazepam) for treatment of organophosphate poisoning. Eur J Pharm Sci. 2000 Jan;9(3):259-63. PubMed PMID: 10594382.
14: Abbara C, Bardot I, Cailleux A, Lallement G, Le Bouil A, Turcant A, Clair P, Diquet B. High-performance liquid chromatography coupled with electrospray tandem mass spectrometry (LC/MS/MS) method for the simultaneous determination of diazepam, atropine and pralidoxime in human plasma. J Chromatogr B Analyt Technol Biomed Life Sci. 2008 Oct 15;874(1-2):42-50. doi: 10.1016/j.jchromb.2008.08.027. Epub 2008 Sep 10. PubMed PMID: 18805073.
15: Myhrer T, Enger S, Aas P. Determination of anti-convulsant and life-preserving capacities of three types of auto-injector therapies against soman intoxication in rats. Drug Test Anal. 2013 Aug;5(8):693-701. doi: 10.1002/dta.1414. Epub 2012 Sep 13. PubMed PMID: 22977014.
16: McDonough JH Jr, McMonagle J, Copeland T, Zoeffel D, Shih TM. Comparative evaluation of benzodiazepines for control of soman-induced seizures. Arch Toxicol. 1999 Nov;73(8-9):473-8. PubMed PMID: 10650919.
17: Stojiljković MP, Jokanović M. Pyridinium oximes: rationale for their selection as causal antidotes against organophosphate poisonings and current solutions for auto-injectors. Arh Hig Rada Toksikol. 2006 Dec;57(4):435-43. Review. PubMed PMID: 17265683.
18: Lallement G, Clarencon D, Brochier G, Baubichon D, Galonnier M, Blanchet G, Mestries JC. Efficacy of atropine/pralidoxime/diazepam or atropine/HI-6/prodiazepam in primates intoxicated by soman. Pharmacol Biochem Behav. 1997 Feb;56(2):325-32. PubMed PMID: 9050092.
19: Carpentier P, Pouyatos B, Dorandeu F, Campo P, Baille V, Foquin A, Job A. Prediction of soman-induced cerebral damage by distortion product otoacoustic emissions. Toxicology. 2010 Nov 9;277(1-3):38-48. doi: 10.1016/j.tox.2010.08.014. Epub 2010 Sep 9. PubMed PMID: 20816720.
20: Wetherell J, Price M, Mumford H, Armstrong S, Scott L. Development of next generation medical countermeasures to nerve agent poisoning. Toxicology. 2007 Apr 20;233(1-3):120-7. Epub 2006 Aug 12. PubMed PMID: 16979808.

